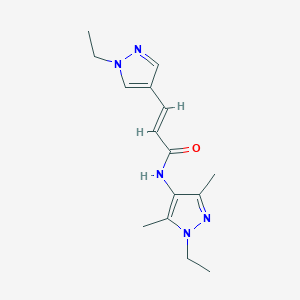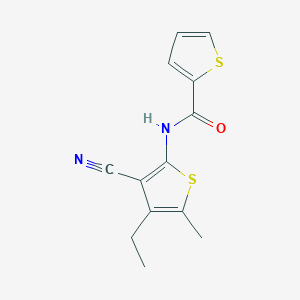
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EDPA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of EDPA is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, EDPA acts as a crosslinking agent, forming strong covalent bonds between polymer chains. In catalysis, EDPA acts as a chelating ligand, coordinating with metal ions to form stable complexes with catalytic activity.
Biochemical and physiological effects:
EDPA has been shown to have low toxicity and high biocompatibility, making it an attractive candidate for biomedical applications. In vitro studies have shown that EDPA has anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, EDPA has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EDPA is its high purity and yield, which makes it easy to synthesize in large quantities. In addition, EDPA has low toxicity and high biocompatibility, making it suitable for biomedical applications. However, one of the limitations of EDPA is its high cost, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for EDPA research, including the development of new synthesis methods to reduce the cost of production, the optimization of EDPA for use in biomedical applications, and the exploration of new applications in material science and catalysis. In addition, further studies are needed to fully understand the mechanism of action of EDPA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, EDPA is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis method of EDPA has been well-established, and it has been extensively studied for its scientific research applications. Further studies are needed to fully understand the mechanism of action of EDPA and to identify potential side effects and limitations of its use.
Métodos De Síntesis
EDPA can be synthesized using various methods, including the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with ethyl acetoacetate followed by condensation with hydrazine hydrate and acryloyl chloride. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with ethyl acetoacetate followed by condensation with hydrazine hydrate and acryloyl chloride. These methods have been used to synthesize EDPA with high purity and yield.
Aplicaciones Científicas De Investigación
EDPA has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, EDPA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, EDPA has been used to synthesize novel materials with unique properties, such as high thermal stability and mechanical strength. In catalysis, EDPA has been used as a ligand to synthesize metal complexes with catalytic activity.
Propiedades
IUPAC Name |
(E)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-5-19-10-13(9-16-19)7-8-14(21)17-15-11(3)18-20(6-2)12(15)4/h7-10H,5-6H2,1-4H3,(H,17,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPKTLDWJLSOS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5749384.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749400.png)

![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)

![4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5749422.png)
![4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5749435.png)

![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)
